molecular formula C12H11IN2O B8557371 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

Cat. No.: B8557371
M. Wt: 326.13 g/mol
InChI Key: GHIXXEBEDWUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine is a versatile chemical scaffold designed for research and development applications, strictly for research use only and not for human or veterinary use. This compound integrates two highly valuable functional groups: an iodophenyl ether and a dimethylpyrimidine base. The iodine substituent makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Negishi couplings, enabling the efficient introduction of diverse aromatic, alkyne, and other complex systems to build more sophisticated molecular architectures for drug discovery and material science . In medicinal chemistry , the pyrimidine core is a privileged structure in the design of bioactive molecules, found in therapeutics targeting cancer, viral infections, and inflammatory diseases . The specific substitution pattern on this compound allows it to serve as a potential intermediate in the synthesis of enzyme inhibitors or receptor modulators. Furthermore, pyrimidine derivatives are being actively investigated in materials science as corrosion inhibitors . The molecular framework of this compound contributes features like molecular volume, electronegativity, and energy of frontier molecular orbitals, which are key descriptors linked to inhibition efficiency . Researchers can leverage this bifunctional molecule as a critical building block to develop novel compounds for pharmaceutical screening, agrochemicals, or functional materials.

Properties

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

2-(4-iodophenoxy)-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H11IN2O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3

InChI Key

GHIXXEBEDWUBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)I)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from 2-Chloro-4,6-dimethylpyrimidine

The most widely reported method involves substituting the chlorine atom in 2-chloro-4,6-dimethylpyrimidine with 4-iodophenoxide.

Procedure:

  • Intermediate Preparation :

    • 2-Chloro-4,6-dimethylpyrimidine is synthesized via cyclocondensation of malononitrile with acetic anhydride under acidic conditions.

    • Yield : 78–85%.

  • Substitution Reaction :

    • Conditions :

      • Substrate : 2-Chloro-4,6-dimethylpyrimidine (1 equiv).

      • Nucleophile : 4-Iodophenol (1.2 equiv).

      • Base : K2CO3 or Cs2CO3 (2.5 equiv).

      • Solvent : DMF or DMSO (anhydrous).

      • Temperature : 100–120°C, 12–24 h.

    • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv) enhances reaction efficiency.

    • Workup : Neutralization with HCl, extraction with ethyl acetate, and recrystallization from ethanol.

    • Yield : 70–85%.

Mechanism:

  • Deprotonation of 4-iodophenol by the base forms a phenoxide ion.

  • The phenoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing chloride.

One-Pot Synthesis

A streamlined approach combines intermediate synthesis and substitution in a single reactor.

Procedure:

  • Reactants :

    • Malononitrile, acetylacetone, and 4-iodophenol.

  • Conditions :

    • Catalyst : FeCl3 (10 mol%).

    • Solvent : Ethanol/water (3:1).

    • Temperature : Reflux (80°C), 6 h.

  • Yield : 65–72%.

Advantages:

  • Avoids isolation of intermediates.

  • Reduces solvent waste.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Suitable for introducing aryl groups post-pyrimidine ring formation.

Procedure:

  • Substrate : 2-Bromo-4,6-dimethylpyrimidine.

  • Coupling Partner : 4-Iodophenylboronic acid (1.5 equiv).

  • Conditions :

    • Catalyst : Pd(PPh3)4 (5 mol%).

    • Base : Na2CO3 (2 equiv).

    • Solvent : Toluene/ethanol (4:1).

    • Temperature : 90°C, 8 h.

  • Yield : 80–92%.

Limitations:

  • Requires inert atmosphere (Ar/N2).

  • Higher cost due to palladium catalysts.

Microwave-Assisted Synthesis

Reduces reaction time and improves regioselectivity.

Procedure:

  • Reactants : 2-Chloro-4,6-dimethylpyrimidine, 4-iodophenol.

  • Conditions :

    • Solvent : DMF.

    • Microwave Power : 300 W.

    • Temperature : 150°C, 20 min.

  • Yield : 88–90%.

Advantages:

  • 10-fold reduction in reaction time.

  • Energy-efficient.

Solvent-Free Mechanochemical Synthesis

Eco-friendly method using ball milling.

Procedure:

  • Reactants : 2-Chloro-4,6-dimethylpyrimidine, 4-iodophenol, K2CO3.

  • Conditions :

    • Ball Mill : Stainless steel jars, 500 rpm.

    • Time : 2 h.

  • Yield : 75–78%.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalabilityEnvironmental Impact
SNAr (Two-Step)70–8512–24 hLowHighModerate
Suzuki Coupling80–928 hHighModerateHigh (Pd waste)
Microwave-Assisted88–9020 minMediumHighLow
Mechanochemical75–782 hLowHighVery Low

Optimization Strategies

  • Base Selection : Cs2CO3 outperforms K2CO3 in polar solvents due to superior solubility.

  • Catalyst Loading : TBAB at 0.1 equiv reduces side reactions (e.g., hydrolysis).

  • Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.

Challenges and Solutions

  • Iodine Stability :

    • Issue : Degradation under prolonged heating.

    • Fix : Use degassed solvents and inert atmosphere.

  • Regioselectivity :

    • Issue : Competing substitutions at C4/C6.

    • Fix : Electron-withdrawing groups (e.g., NO2) at C4/C6 direct reaction to C2 .

Q & A

Basic: What are the key synthetic routes for 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine, and how are intermediates characterized?

Answer:
The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with 4-iodophenol. For example, analogous methods (e.g., chloromethylphenoxy pyrimidine synthesis in ) use thionyl chloride to activate hydroxyl intermediates. Key steps include:

  • Intermediate purification : Recrystallization from petroleum ether/ethyl acetate mixtures to isolate high-purity crystals.
  • Characterization : Confirm intermediate structures via 1^1H/13^13C NMR and X-ray crystallography (e.g., bond lengths and dihedral angles between aromatic rings ).

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Answer:

  • X-ray crystallography : Resolve dihedral angles (e.g., 64.2° between pyrimidine and benzene rings in related compounds ) and bond geometries.
  • NMR spectroscopy : Identify substituent effects (e.g., methyl groups at C4/C6 and iodophenoxy coupling patterns).
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS for halogenated derivatives).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Use factorial design to test variables:

FactorLevels TestedImpact on Yield
Temperature25°C, 50°C, 80°CHigher temps favor substitution but may degrade iodine
SolventDichloromethane, DMF, THFPolar aprotic solvents enhance nucleophilicity
CatalystNone, DMAP, KIKI mitigates iodine displacement side reactions
Post-reaction quenching with ice water and sodium hydroxide washes (as in ) improves purity.

Advanced: How to resolve discrepancies in reported solubility data across studies?

Answer:

  • pH-dependent solubility : Test solubility in NaOH (e.g., 4,6-dihydroxy-2-methylpyrimidine is soluble in basic conditions ).
  • HPLC purity checks : Confirm if impurities (e.g., residual iodine) alter solubility.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with solubility profiles.

Advanced: How to analyze steric and electronic effects of the 4-iodophenoxy group on reactivity?

Answer:

  • Computational modeling : Use DFT calculations to map electron density (e.g., iodine’s electron-withdrawing effect on the pyrimidine ring).
  • Kinetic studies : Compare reaction rates with non-halogenated analogs (e.g., 4-methylphenoxy derivatives ).
  • X-ray crystallography : Measure steric hindrance via dihedral angles and intermolecular packing .

Advanced: What strategies are effective for derivatizing this compound to enhance bioactivity?

Answer:

  • Heterocyclic fusion : Attach thiadiazolo or imidazo rings (e.g., methods in ) to modulate pharmacokinetics.
  • Metal coordination : Explore complexes with transition metals (e.g., Pd or Cu) for catalytic or antimicrobial activity .
  • Prototropic shifts : Adjust pH during synthesis to stabilize tautomeric forms with improved binding affinity .

Data Analysis: How to address contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) with standardized protocols.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
  • Statistical rigor : Apply ANOVA to distinguish experimental noise from true biological effects .

Methodological: How to handle reactive intermediates or hazardous byproducts during synthesis?

Answer:

  • In situ quenching : Neutralize thionyl chloride residues with ice water immediately post-reaction .
  • Waste segregation : Separate halogenated byproducts (e.g., iodine derivatives) for specialized disposal .
  • Safety protocols : Use fume hoods, PPE, and real-time gas monitoring for volatile intermediates .

Advanced: What computational tools aid in predicting physicochemical properties or reaction pathways?

Answer:

  • Molecular dynamics simulations : Predict solubility and partition coefficients (logP) using software like Schrödinger .
  • Retrosynthetic analysis : Employ AI-driven platforms (e.g., CAS SciFinder) to propose novel synthetic routes .
  • Reaction kinetics modeling : Use MATLAB or Python to optimize time-temperature profiles .

Methodological: How to validate crystallographic data when structural anomalies arise?

Answer:

  • Rietveld refinement : Adjust for thermal motion or disorder in crystal lattices .
  • Comparative analysis : Cross-reference with similar structures in the Cambridge Structural Database (CSD).
  • High-resolution TEM : Resolve atomic positions in nanocrystalline samples .

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